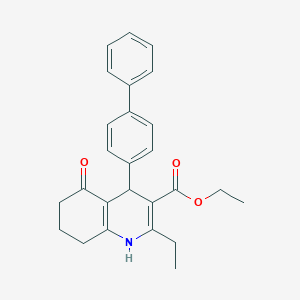![molecular formula C16H21FO5 B5146425 diethyl [3-(2-fluorophenoxy)propyl]malonate](/img/structure/B5146425.png)
diethyl [3-(2-fluorophenoxy)propyl]malonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl [3-(2-fluorophenoxy)propyl]malonate, also known as Flusilazole, is a fungicide that is widely used in agriculture to protect crops from fungal diseases. It belongs to the group of triazole fungicides and has a broad spectrum of activity against various fungal pathogens. In recent years, Flusilazole has gained significant attention from the scientific community due to its potential applications in biomedical research.
作用机制
Diethyl [3-(2-fluorophenoxy)propyl]malonate exerts its antifungal activity by inhibiting the biosynthesis of ergosterol, which is an essential component of fungal cell membranes. This inhibition leads to the disruption of membrane integrity and the leakage of intracellular contents, ultimately resulting in fungal cell death. diethyl [3-(2-fluorophenoxy)propyl]malonate also inhibits the activity of cytochrome P450 enzymes, which are involved in the metabolism of ergosterol and other sterols in fungi.
Biochemical and Physiological Effects
diethyl [3-(2-fluorophenoxy)propyl]malonate has been shown to have a low toxicity profile in mammals. It is rapidly metabolized and eliminated from the body, with a half-life of approximately 3 hours. diethyl [3-(2-fluorophenoxy)propyl]malonate does not accumulate in tissues and does not have any significant adverse effects on the liver or other organs. However, long-term exposure to diethyl [3-(2-fluorophenoxy)propyl]malonate may lead to the development of resistance in fungal populations, which can limit its effectiveness as a fungicide.
实验室实验的优点和局限性
Diethyl [3-(2-fluorophenoxy)propyl]malonate has several advantages for use in laboratory experiments. It is readily available and relatively inexpensive, making it an attractive option for researchers with limited budgets. diethyl [3-(2-fluorophenoxy)propyl]malonate has also been shown to have a high degree of selectivity for fungal cells, making it a useful tool for studying fungal biology and pathogenesis. However, diethyl [3-(2-fluorophenoxy)propyl]malonate has some limitations, including its potential for inducing the development of resistance in fungal populations and its limited solubility in aqueous solutions.
未来方向
There are several potential future directions for research on diethyl [3-(2-fluorophenoxy)propyl]malonate. One area of interest is the development of new formulations or delivery methods that can improve its efficacy and reduce the risk of resistance. Another area of interest is the investigation of diethyl [3-(2-fluorophenoxy)propyl]malonate's potential as a therapeutic agent for the treatment of fungal infections in humans. Additionally, further studies are needed to elucidate the molecular mechanisms of diethyl [3-(2-fluorophenoxy)propyl]malonate's antifungal and anticancer activities, which could lead to the development of new drugs with improved efficacy and safety profiles.
合成方法
The synthesis of diethyl [3-(2-fluorophenoxy)propyl]malonate involves the reaction of diethyl malonate with 2-fluorophenol and 3-chloropropylamine. The reaction proceeds in the presence of a base and a catalyst, resulting in the formation of the desired product. The purity of diethyl [3-(2-fluorophenoxy)propyl]malonate can be improved by recrystallization or column chromatography.
科学研究应用
Diethyl [3-(2-fluorophenoxy)propyl]malonate has been extensively studied for its potential applications in biomedical research. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. diethyl [3-(2-fluorophenoxy)propyl]malonate acts by inhibiting the activity of cytochrome P450 enzymes, which are involved in the metabolism of many drugs and carcinogens. This inhibition leads to the accumulation of toxic intermediates, which can induce apoptosis in cancer cells.
属性
IUPAC Name |
diethyl 2-[3-(2-fluorophenoxy)propyl]propanedioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21FO5/c1-3-20-15(18)12(16(19)21-4-2)8-7-11-22-14-10-6-5-9-13(14)17/h5-6,9-10,12H,3-4,7-8,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAOIGWCQTFEKMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCCOC1=CC=CC=C1F)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21FO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 2-[3-(2-fluorophenoxy)propyl]propanedioate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-chloro-N-[(1-ethyl-1H-imidazol-2-yl)methyl]-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5146352.png)
![1-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]pyrrolidine oxalate](/img/structure/B5146361.png)
![N-(2,5-dimethylphenyl)-4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzamide](/img/structure/B5146381.png)
![1-{[3-(2,4-difluorophenyl)-1H-pyrazol-4-yl]methyl}-4-(6-methyl-2-pyridinyl)piperazine](/img/structure/B5146385.png)
![5-[1-(3-methylphenoxy)ethyl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5146389.png)
![N~2~-(4-chlorophenyl)-N~1~-{2-[(2,4-dichlorobenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5146391.png)

![2-{[4-methyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B5146404.png)
![1-[(2-methoxy-5-methylphenyl)sulfonyl]-N-(3-nitrophenyl)-4-piperidinecarboxamide](/img/structure/B5146410.png)
![N-(3-hydroxyphenyl)-2-[(4-methyl-2-quinolinyl)thio]acetamide](/img/structure/B5146417.png)
![N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}acetamide](/img/structure/B5146426.png)
![10-[4-(benzyloxy)phenyl]-7,7-dimethyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione](/img/structure/B5146427.png)
![1,3-dimethoxy-2-{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butoxy}benzene](/img/structure/B5146434.png)
![6-oxo-6H-benzo[c]chromen-3-yl 2,3,3-triphenylpropanoate](/img/structure/B5146442.png)